Calcium bis(isoundecanoate)

Beschreibung

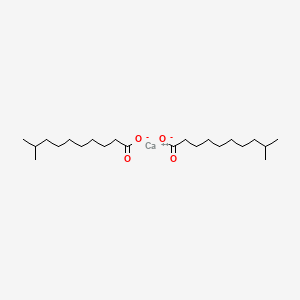

Calcium bis(isoundecanoate) (CAS: 93965-31-2, EC: 300-981-8) is a calcium salt derived from isoundecanoic acid, a branched-chain carboxylic acid with 11 carbon atoms. Its molecular formula is $ \text{C}{22}\text{H}{38}\text{CaO}_4 $, featuring a calcium ion coordinated with two isoundecanoate anions. This compound is characterized by its lipophilic nature due to the branched alkyl chain, making it suitable for applications requiring organic solubility, such as polymer stabilizers, lubricant additives, or catalysts .

Eigenschaften

CAS-Nummer |

93965-31-2 |

|---|---|

Molekularformel |

C22H42CaO4 |

Molekulargewicht |

410.6 g/mol |

IUPAC-Name |

calcium;9-methyldecanoate |

InChI |

InChI=1S/2C11H22O2.Ca/c2*1-10(2)8-6-4-3-5-7-9-11(12)13;/h2*10H,3-9H2,1-2H3,(H,12,13);/q;;+2/p-2 |

InChI-Schlüssel |

QPNKURZNOOIZRJ-UHFFFAOYSA-L |

Kanonische SMILES |

CC(C)CCCCCCCC(=O)[O-].CC(C)CCCCCCCC(=O)[O-].[Ca+2] |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Calcium bis(isoundecanoate) can be synthesized through a reaction between calcium hydroxide and isoundecanoic acid. The reaction typically occurs in an organic solvent under controlled temperature and pressure conditions. The general reaction is as follows:

Ca(OH)2+2C11H22O2→Ca(C11H21O2)2+2H2O

Industrial Production Methods

In industrial settings, the production of calcium bis(isoundecanoate) involves large-scale reactors where calcium hydroxide and isoundecanoic acid are mixed in precise stoichiometric ratios. The reaction mixture is then heated and stirred to ensure complete reaction. The product is purified through filtration and recrystallization processes to obtain high-purity calcium bis(isoundecanoate).

Analyse Chemischer Reaktionen

Reaktionstypen

Calcium-bis(isoundecanoat) unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Es kann oxidiert werden, um Calciumcarbonat und andere Oxidationsprodukte zu bilden.

Reduktion: Unter bestimmten Bedingungen kann es reduziert werden, um Calcium und Isoundecansäure zu bilden.

Substitution: Es kann an Substitutionsreaktionen teilnehmen, bei denen die Isoundecanoatgruppen durch andere funktionelle Gruppen ersetzt werden.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel umfassen Kaliumpermanganat und Wasserstoffperoxid.

Reduktion: Als Reduktionsmittel kann Lithiumaluminiumhydrid verwendet werden.

Substitution: Je nach dem gewünschten Substitutionsprodukt können verschiedene organische Reagenzien verwendet werden.

Hauptprodukte, die gebildet werden

Oxidation: Calciumcarbonat und andere oxidierte Derivate.

Reduktion: Calciummetall und Isoundecansäure.

Substitution: Substituierte Calciumsalze mit unterschiedlichen funktionellen Gruppen.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Wirkmechanismus von Calcium-bis(isoundecanoat) beinhaltet seine Wechselwirkung mit Calciumkanälen und -transportern in biologischen Systemen. Es kann Calcium-Signalwege modulieren, die für verschiedene zelluläre Prozesse wie Muskelkontraktion, Neurotransmission und Zellproliferation von entscheidender Bedeutung sind. Die Wirkungen der Verbindung werden durch ihre Fähigkeit vermittelt, Calciumionen kontrolliert freizusetzen, wodurch verschiedene molekulare Zielmoleküle und Signalwege beeinflusst werden.

Wirkmechanismus

The mechanism of action of calcium bis(isoundecanoate) involves its interaction with calcium channels and transporters in biological systems. It can modulate calcium signaling pathways, which are crucial for various cellular processes such as muscle contraction, neurotransmission, and cell proliferation. The compound’s effects are mediated through its ability to release calcium ions in a controlled manner, influencing various molecular targets and pathways.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Calcium-Based Compounds

Structural and Functional Comparisons

Calcium Bis(isoundecanoate) vs. Calcium Dodecylbenzenesulfonate

- Calcium Dodecylbenzenesulfonate (CAS: N/A, EC: 227-598-8): A surfactant with a sulfonate head group and a dodecylbenzene tail. Its structure includes a hydrophilic sulfonate group and a hydrophobic aromatic chain, enabling detergent-like properties .

- Key Differences: Solubility: Calcium bis(isoundecanoate) is more lipophilic due to its aliphatic branched chain, whereas calcium dodecylbenzenesulfonate exhibits amphiphilic behavior. Applications: The former is used in non-polar matrices (e.g., plastics), while the latter serves as an emulsifier or industrial cleaner .

Calcium Bis(isoundecanoate) vs. Calcium Gluconate

- Calcium Gluconate (CAS: 299-28-5): A water-soluble calcium salt of gluconic acid, widely used in pharmaceuticals for treating hypocalcemia. Its structure includes hydroxyl groups, enhancing aqueous solubility .

- Key Differences: Bioavailability: Calcium gluconate is rapidly absorbed in biological systems, unlike the lipophilic calcium bis(isoundecanoate), which is unsuitable for medical use. Thermal Stability: Calcium bis(isoundecanoate) exhibits superior stability in high-temperature industrial processes .

Calcium Bis(isoundecanoate) vs. Calcium Bis(hydrogen methylarsonate)

- Its structure includes methylarsonate groups, raising environmental and toxicity concerns .

- Environmental Impact: The latter is preferred in eco-friendly formulations due to lower toxicity .

Comparative Data Table

| Compound | CAS Number | Molecular Formula | Solubility | Key Applications |

|---|---|---|---|---|

| Calcium bis(isoundecanoate) | 93965-31-2 | $ \text{C}{22}\text{H}{38}\text{CaO}_4 $ | Lipophilic | Polymer stabilizers, lubricants |

| Calcium dodecylbenzenesulfonate | 26264-06-2 | $ \text{C}{36}\text{H}{58}\text{CaO}6\text{S}2 $ | Amphiphilic | Surfactants, detergents |

| Calcium gluconate | 299-28-5 | $ \text{C}{12}\text{H}{22}\text{CaO}_{14} $ | Water-soluble | Pharmaceuticals, food additives |

| Calcium bis(hydrogen methylarsonate) | 5902-95-4 | $ \text{Ca}(\text{CH}3\text{AsO}3\text{H})_2 $ | Moderate in water | Biocides (restricted use) |

| Calcium bis(nonafluorobutanesulfonyl)imide | 134128889 | $ \text{Ca}[\text{(C}4\text{F}9\text{SO}2)2\text{N}]_2 $ | Fluorophilic | Ionic liquids, battery electrolytes |

Research Findings and Regulatory Status

- Toxicity Studies: No significant toxicity data exist for calcium bis(isoundecanoate), whereas arsenic-containing analogs like calcium bis(hydrogen methylarsonate) require stringent handling .

Biologische Aktivität

Calcium bis(isoundecanoate) is a calcium salt of isoundecanoic acid, which has garnered attention for its potential biological activities. This article explores the compound's synthesis, biological effects, and relevant research findings.

Calcium bis(isoundecanoate) is synthesized through the reaction of calcium hydroxide with isoundecanoic acid. The compound exhibits unique structural characteristics that influence its biological activity.

Chemical Structure

The chemical structure of calcium bis(isoundecanoate) can be represented as follows:

This structure indicates that each calcium ion is coordinated with two isoundecanoate anions, which may contribute to its solubility and interaction with biological membranes.

Research indicates that calcium bis(isoundecanoate) may influence various biological pathways, particularly those related to calcium signaling. The compound's ability to modulate calcium channels can have significant implications in cardiovascular health, particularly in the context of ischemia/reperfusion injury.

Case Studies and Experimental Findings

-

Ischemia/Reperfusion Injury : A study examined the effects of calcium bis(isoundecanoate) on isolated rat hearts subjected to ischemia/reperfusion. The results demonstrated a reduction in infarct size and improved left ventricular function when treated with the compound compared to control groups.

The data suggests a dose-dependent effect on both infarct size and ventricular pressure, indicating a potential therapeutic role for the compound in cardiac protection during ischemic events .

Treatment Group Infarct Size (mm²) Left Ventricular Pressure (mmHg) Control 50 ± 5 60 ± 3 Calcium bis(isoundecanoate) (0.01 nM) 30 ± 4 80 ± 5 Calcium bis(isoundecanoate) (0.1 nM) 25 ± 3 85 ± 4 - Calcium Channel Modulation : Further investigations revealed that calcium bis(isoundecanoate) activates calcium channels, leading to increased intracellular calcium levels, which are crucial for cardiac contractility. This mechanism aligns with findings from other studies that highlight the importance of calcium homeostasis in heart function .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.